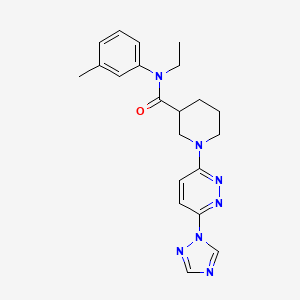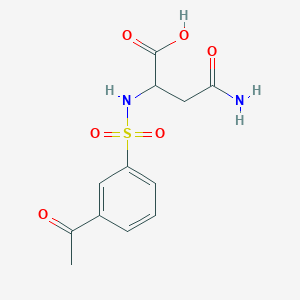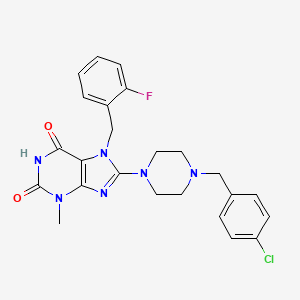![molecular formula C20H23FN2O4S B2531117 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide CAS No. 922049-82-9](/img/structure/B2531117.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a benzenesulfonamide moiety, which is a common feature in many biologically active compounds. For instance, benzenesulfonamide derivatives have been studied for their potential as inhibitors of various enzymes, such as carbonic anhydrases and cyclooxygenases, which are implicated in diseases like cancer and inflammation .
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multiple steps, including the formation of rings and the introduction of functional groups. For example, the synthesis of azepino[4,5-b]indole derivatives has been achieved using N-Fluorobenzenesulfonimide (NFSI) as an attenuator in a silver-catalyzed cycloisomerization process . Similarly, the synthesis of N-acylbenzenesulfonamide hybrids involves the creation of dihydro-1,3,4-oxadiazole rings . These methods could potentially be adapted or provide inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such a compound would likely be characterized by the presence of a tetrahydrobenzo[b][1,4]oxazepin ring system, which is a seven-membered heterocycle containing nitrogen and oxygen atoms. The presence of a 3-fluorobenzenesulfonamide group suggests potential for specific interactions with biological targets due to the electronegative fluorine atom, which can influence binding affinity and selectivity .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions. For instance, they can act as inhibitors for enzymes by mimicking the natural substrates of the enzymes and binding to the active site. The introduction of specific substituents, such as fluorine atoms, can enhance the selectivity and potency of these inhibitors . Additionally, the presence of a benzenesulfonamide group can facilitate intramolecular reactions, such as C-arylation, to form advanced intermediates for the synthesis of nitrogenous heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a benzenesulfonamide group typically confers good solubility in polar solvents and the potential for strong hydrogen bonding, as seen in other benzenesulfonamide derivatives . The introduction of a fluorine atom could affect the acidity of the NH group in the sulfonamide, potentially altering its hydrogen bonding capacity and solubility . The overall shape and electronic distribution of the molecule would also be important factors in its interaction with biological targets and its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Organocatalytic Asymmetric Reactions
The organocatalytic asymmetric Mannich reaction involving 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, including structures similar to the chemical , has been developed to afford various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters. This process, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, accommodates a wide range of substrates with excellent yields, diastereo- and enantioselectivities. A feasible reaction mechanism has also been proposed, highlighting the importance of these scaffolds in medicinal chemistry due to their enantioselective synthesis capabilities and potential pharmacological applications (Bing Li, Ye Lin, & D. Du, 2019).
Carbonic Anhydrase Inhibitors
Unprotected primary sulfonamide groups facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This novel class of [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, demonstrating the dual role of the primary sulfonamide functionality in enabling [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group (A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, & M. Krasavin, 2018).
Cell Growth Assays
The compound's related structures have been explored in cell growth assays using a water-soluble tetrazolium/formazan assay. This method proved to be effective for in vitro cell growth evaluation, indicating the potential use of related compounds in cancer research and therapeutic applications due to their effectiveness in reducing cell viability in various cancer cell lines (A. H. Cory, T. C. Owen, J. Barltrop, & J. G. Cory, 1991).
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-4-10-23-17-9-8-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHVLWADRPVOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)
![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)
![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)
![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)